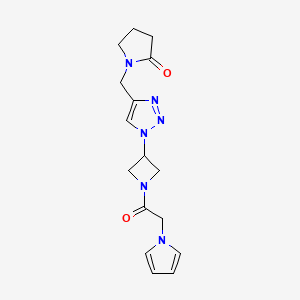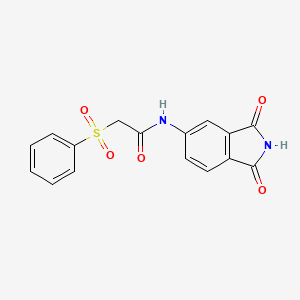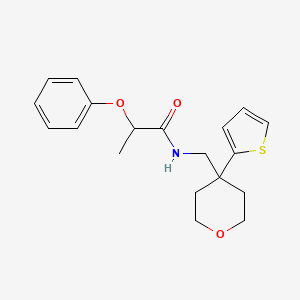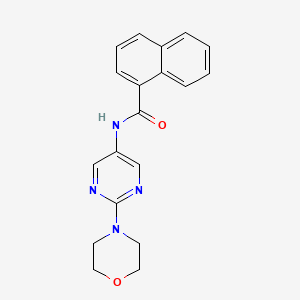
N-(2-morpholinopyrimidin-5-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-morpholinopyrimidin-5-yl)-1-naphthamide” is a complex organic compound that contains a pyrimidine ring, a morpholine ring, and a naphthyl group . Pyrimidines are one of the most important biological families of nitrogen-containing molecules . Morpholine is a common component in pharmaceuticals, and naphthyl groups are often found in dyes and pigments .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and morpholine rings, and the attachment of the naphthyl group . The most popular approaches for the synthesis of pyrimidines are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The pyrimidine and morpholine rings would likely contribute to the compound’s polarity, while the naphthyl group would add significant hydrophobic character .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and morpholine rings, as well as the naphthyl group . Pyrimidines are known to undergo a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely increase the compound’s melting and boiling points .Aplicaciones Científicas De Investigación
Telomere Targeting in Cancer Cells
Naphthalene diimide (ND) derivatives, including those with morpholine groups, are investigated for their role in stabilizing human telomeric and gene promoter DNA quadruplexes. These compounds show potential in inhibiting the growth of human cancer cells. A study highlighted the pharmacological enhancement of ND compounds using structure-based design. ND compounds demonstrated high affinity to human telomeric quadruplex DNA and were notably potent against pancreatic cancer cells, inducing cellular senescence without inhibiting telomerase activity at nanomolar levels. This indicates potential applications in cancer treatment, especially in targeting telomere maintenance mechanisms in cancer cells (Micco et al., 2013).
Antagonists for Osteoporosis Treatment
Research into pyrimidin-5-yl compounds, closely related to N-(2-morpholinopyrimidin-5-yl)-1-naphthamide, has led to the discovery of potent antagonists for the αvβ3 receptor. These compounds have shown excellent in vitro profiles and promising pharmacokinetics in various animal models. Their effectiveness in an in vivo model of bone turnover positions them as potential clinical candidates for osteoporosis treatment (Coleman et al., 2004).
Photodynamic Cancer Therapy
A novel sulfur-substituted naphthalimide, incorporating a morpholine group, has been synthesized and examined as a lysosome-targeting photosensitizer for photodynamic cancer therapy. This compound demonstrates high singlet oxygen generation efficiency and can selectively localize in cancer cell lysosomes, showing significant potential for targeted photodynamic therapy (Nguyen et al., 2020).
Mizoroki–Heck Reaction in Organic Chemistry
The use of this compound derivatives has been explored in catalyzing the Mizoroki–Heck reaction in organic chemistry. These compounds function as efficient ligands, facilitating reactions in neat water without an inert atmosphere. This application demonstrates their versatility and potential utility in green chemistry and organic synthesis processes (Wang et al., 2013).
Drug Delivery and Prodrug Development
Studies have explored the potential of morpholinyl derivatives in enhancing the topical drug delivery of naproxen. These compounds, including variations with morpholine groups, show improved aqueous solubility and lipophilicity, leading to enhanced skin permeation. This research opens avenues for developing more effective topical drug delivery systems and prodrug forms (Rautio et al., 2000).
Mecanismo De Acción
Target of Action
Related compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which related compounds are involved in, are known to affect carbon–carbon bond formation .
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(17-7-3-5-14-4-1-2-6-16(14)17)22-15-12-20-19(21-13-15)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSGEJMCJJHOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

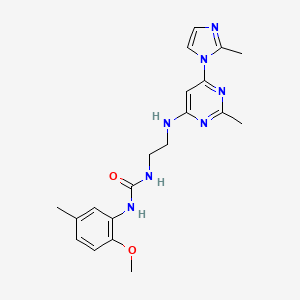
![N-(4-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2696630.png)
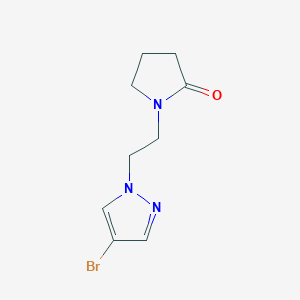
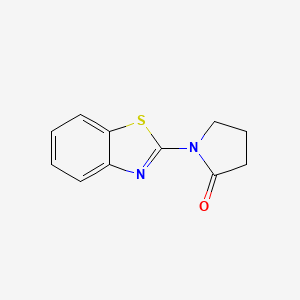
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)
![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)
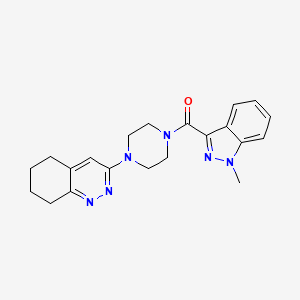

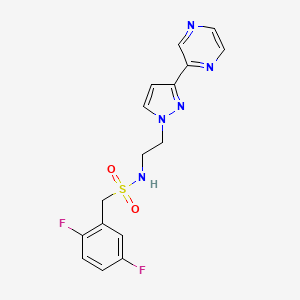
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)
